molecular formula C9H6N2O4 B13679014 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- CAS No. 3689-31-4

4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-

Cat. No.: B13679014
CAS No.: 3689-31-4
M. Wt: 206.15 g/mol
InChI Key: BJWQRWNSQNZFLS-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a nitro group at the 7th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base, followed by cyclization using agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using agents like hydrogen in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of 2-methyl-7-amino-4H-3,1-benzoxazin-4-one.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- is unique due to the presence of both a nitro and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in medicinal chemistry.

Properties

CAS No.

3689-31-4

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-methyl-7-nitro-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H6N2O4/c1-5-10-8-4-6(11(13)14)2-3-7(8)9(12)15-5/h2-4H,1H3

InChI Key

BJWQRWNSQNZFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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